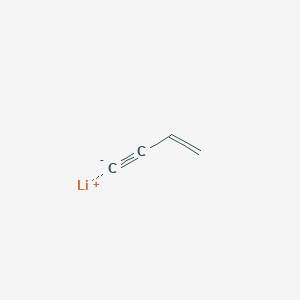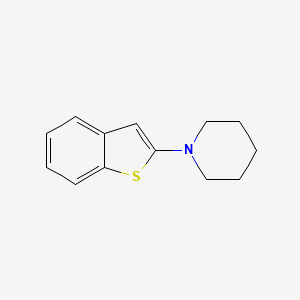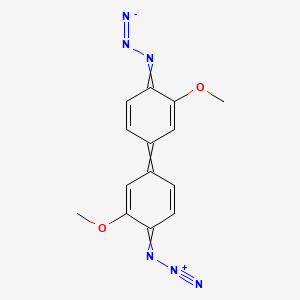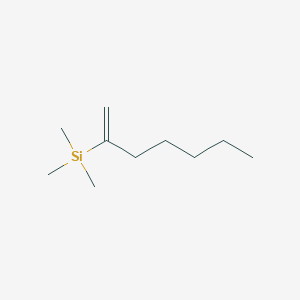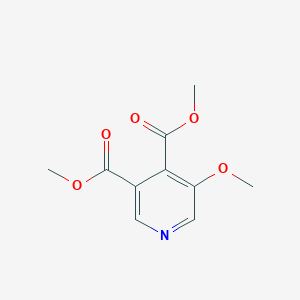
2-(Dimethylamino)ethyl naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their unique photophysical properties and are widely used in various scientific and industrial applications. The compound consists of a naphthalene ring substituted with a carboxylate group and a dimethylaminoethyl group, which imparts specific chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylate group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalene-1-methanol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl naphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for initiating free radical polymerization under LED light.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate involves photo-induced electron transfer (PET) from the carboxylate group to the naphthalimide moiety. This process generates radical anion species, which are stabilized by the dimethylaminoethyl group . The compound’s ability to undergo PET makes it useful in various photochemical applications, including the development of anion sensors and photoinitiators.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar structure but with different substituents on the naphthalene ring.
2-(Dimethylamino)ethyl methacrylate: Used in the production of cationic polymers with applications in drug delivery and tissue engineering.
Uniqueness
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is unique due to its specific photophysical properties and its ability to undergo photo-induced electron transfer. This makes it particularly useful in applications requiring precise control of photochemical reactions, such as in the development of fluorescent probes and photoinitiators.
Propiedades
Número CAS |
50341-97-4 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-16(2)10-11-18-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |
Clave InChI |
WEOWZMRUUUCDJP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


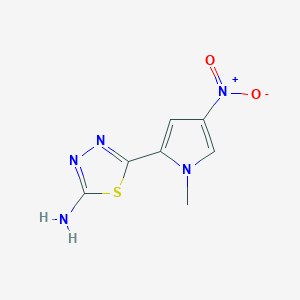
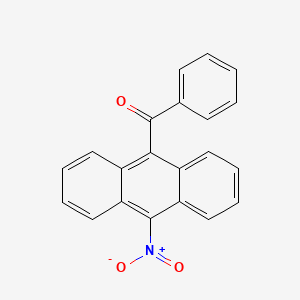
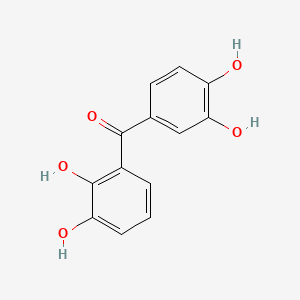
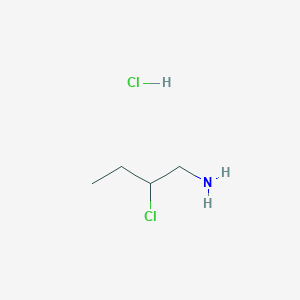
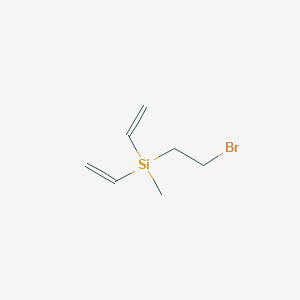
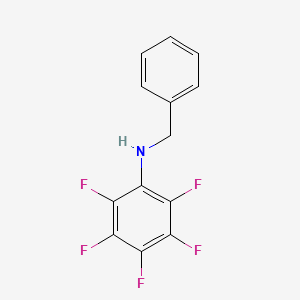
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
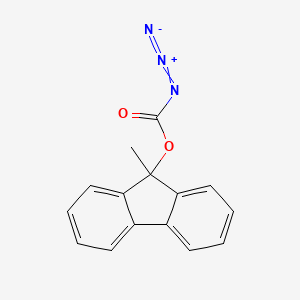
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
